

Validating the Antitumor Efficacy of Leucinostatin K: A Comparative Guide

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Compound of Interest

Compound Name: *Leucinostatin K*

Cat. No.: *B1674800*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor activity of **Leucinostatin K** against other established and mechanistically similar compounds. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent.

Comparative Cytotoxicity

The antitumor potential of **Leucinostatin K** and its analogs, Leucinostatin A and B, has been evaluated across a panel of cancer cell lines. For a comprehensive comparison, their cytotoxic activities are presented alongside mechanistically similar compounds, such as the mitochondrial ATP synthase inhibitor Oligomycin A, and standard-of-care chemotherapeutic agents.

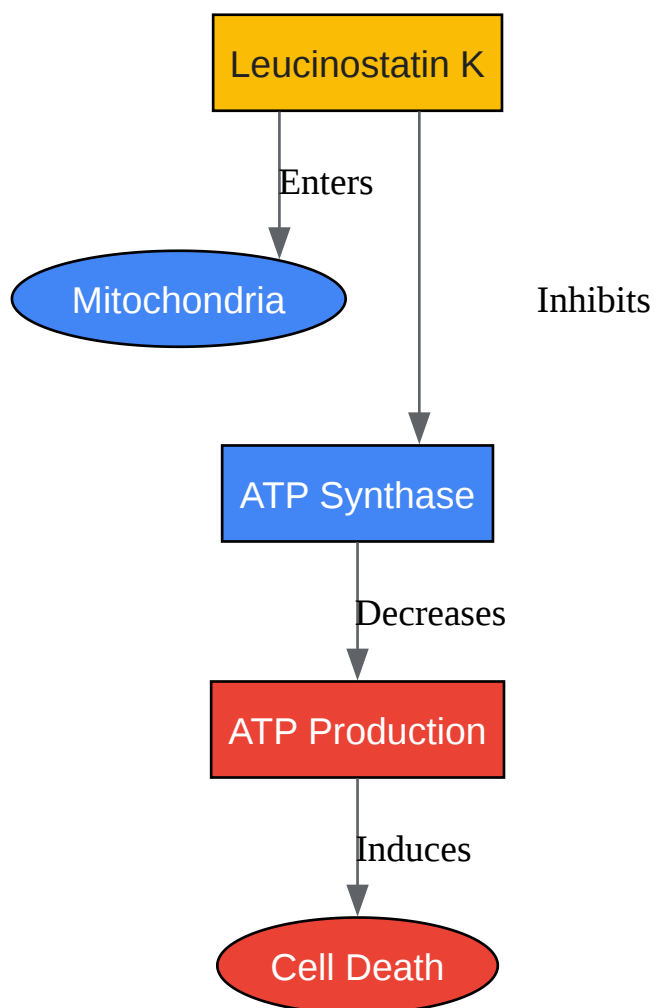
Compound	Cell Line	Cancer Type	IC50	Citation
Leucinostatin A	DU-145	Prostate Cancer	Growth inhibition observed, but specific IC50 not provided.[1][2]	[3]
Leucinostatin B	MDA-MB-453	Breast Cancer (Triple Negative)	Selective cytostatic activity observed.	
SUM185PE	Breast Cancer (Triple Negative)	Selective cytostatic activity observed.	[3]	
Oligomycin A	MCF7	Breast Cancer	~100 nM	
MDA-MB-231	Breast Cancer (Triple Negative)	~5-10 μ M		
Doxorubicin	PC-3	Prostate Cancer	Not specified	
LNCaP	Prostate Cancer	Not specified		
MCF-7	Breast Cancer	Not specified		
Paclitaxel	MCF-7	Breast Cancer	Cytotoxic effect observed at 0.01 μ M.[4]	
MDA-MB-231	Breast Cancer (Triple Negative)	Not specified		
Gemcitabine	AsPC-1, BxPC-3, Capan-1, Panc1, MiaPaca2	Pancreatic Cancer	Variable sensitivity observed across cell lines.[5]	

Mechanisms of Antitumor Action

Leucinostatin K exerts its antitumor effects through a multi-faceted approach, primarily targeting key cellular processes essential for cancer cell survival and proliferation.

Inhibition of Mitochondrial Function

A primary mechanism of **Leucinostatin K** is the disruption of mitochondrial respiration through the inhibition of ATP synthase.[3] This leads to a decrease in cellular ATP production, inducing energetic stress and subsequent cell death. This mechanism is shared with other mitochondrial inhibitors like Oligomycin.



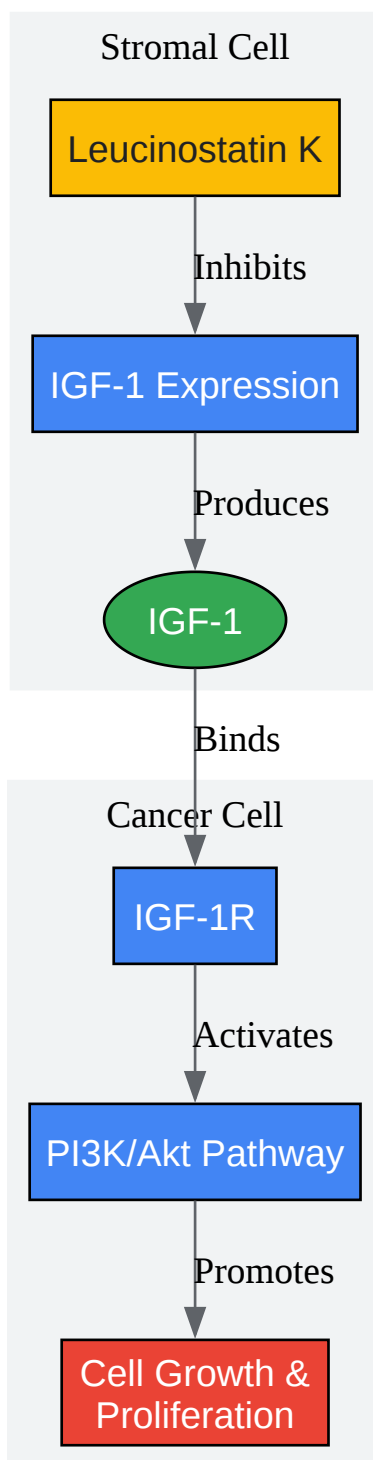
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Inhibition of Mitochondrial ATP Synthase by **Leucinostatin K**

Modulation of Signaling Pathways

Leucinostatin K has been shown to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.

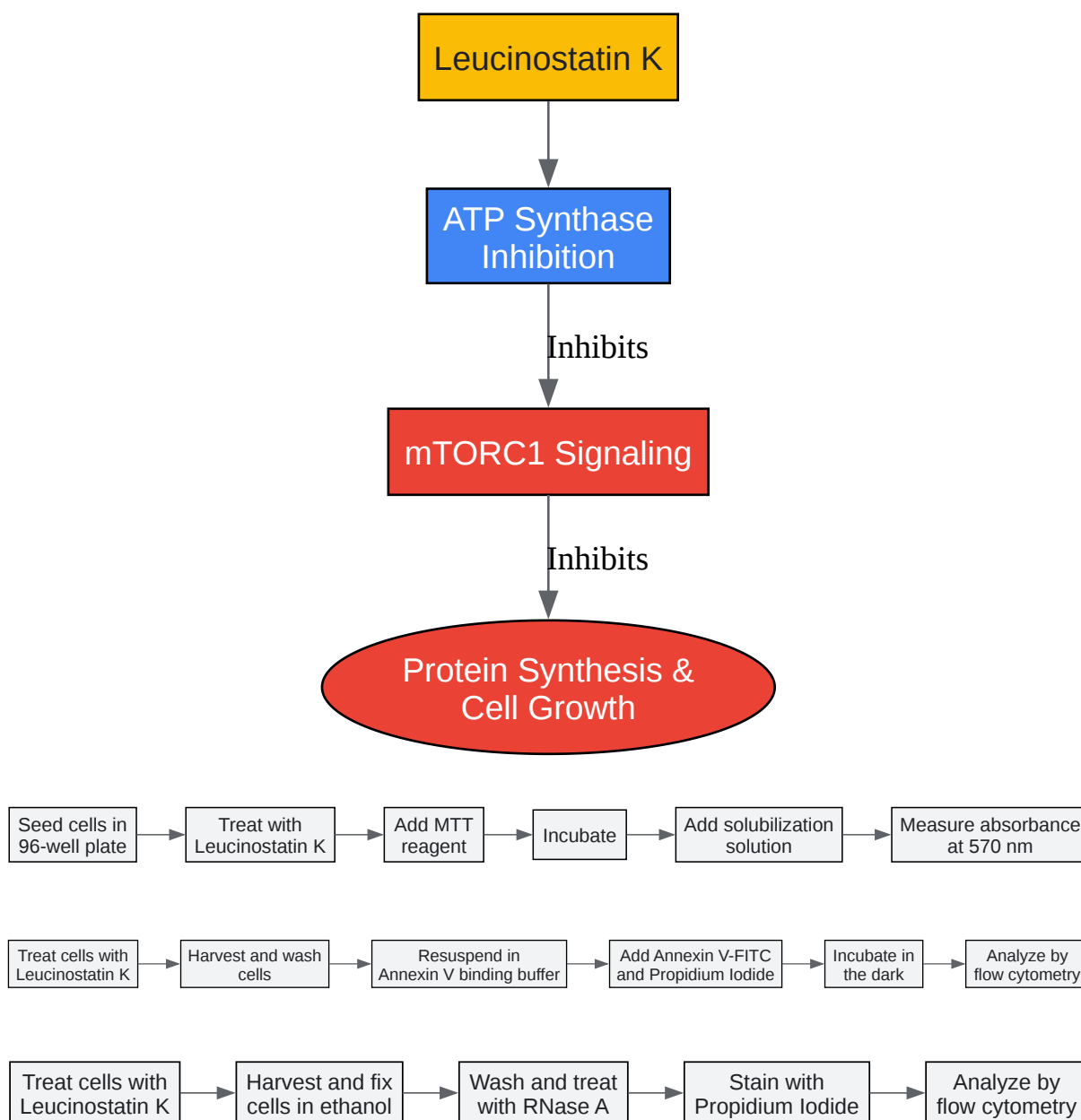
- IGF-1R Signaling Pathway: Leucinstatin A has been observed to reduce the expression of Insulin-like Growth Factor-I (IGF-I) in prostate stromal cells.[1][2] This disrupts the tumor-stroma interaction that promotes cancer cell growth.



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Leucinostatin K Disrupts IGF-1 Signaling

- mTORC1 Signaling Pathway: Leucinostatin B has been demonstrated to rapidly inhibit mTORC1 signaling in sensitive triple-negative breast cancer cell lines.[3] This inhibition is linked to the suppression of mitochondrial respiration.



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